1-Ethyl-2-methyl-1H-indole

Catalog No.
S794818
CAS No.
40876-94-6
M.F
C11H13N
M. Wt
159.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-2-methyl-1H-indole

CAS Number

40876-94-6

Product Name

1-Ethyl-2-methyl-1H-indole

IUPAC Name

1-ethyl-2-methylindole

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C11H13N/c1-3-12-9(2)8-10-6-4-5-7-11(10)12/h4-8H,3H2,1-2H3

InChI Key

XMOWAIVXKJWQBJ-UHFFFAOYSA-N

SMILES

CCN1C(=CC2=CC=CC=C21)C

Canonical SMILES

CCN1C(=CC2=CC=CC=C21)C

Synthesis

Several methods have been reported for the synthesis of 1-ethyl-2-methyl-1H-indole. One common approach involves the condensation reaction of N-ethylformamide with 2-methylbenzaldehyde in the presence of an acidic catalyst. [] This reaction results in the formation of the desired indole core structure.

Another method utilizes the Fischer indole synthesis, which involves the cyclization of a phenylhydrazine derivative with a ketone or aldehyde. In this case, N-ethyl-N'-phenylhydrazine is reacted with 2-butanone to yield 1-ethyl-2-methyl-1H-indole.

Potential Applications

-Ethyl-2-methyl-1H-indole has been explored for its potential applications in various scientific research fields, including:

  • Medicinal Chemistry: Due to the presence of the indole ring, 1-ethyl-2-methyl-1H-indole shares structural similarities with various biologically active natural products and pharmaceuticals. Researchers have investigated its potential as a lead compound for the development of new drugs targeting various diseases. [, ]
  • Material Science: The unique properties of 1-ethyl-2-methyl-1H-indole, such as its ability to form self-assembled structures, have made it a potential candidate for the development of new functional materials. Studies have explored its application in organic electronics and sensor development. [, ]
  • Organic Synthesis: 1-Ethyl-2-methyl-1H-indole can serve as a valuable building block for the synthesis of more complex molecules. Its reactive indole ring allows for further functionalization through various chemical reactions. []

1-Ethyl-2-methyl-1H-indole (also known as N-ethyl-2-methylindole) is an organic compound belonging to the class of substituted indoles. Indoles are five-membered nitrogen-containing aromatic rings found in nature and man-made compounds []. 1-Ethyl-2-methylindole itself is not naturally abundant, but it serves as a building block for the synthesis of more complex heterocyclic indole compounds with various potential applications [].


Molecular Structure Analysis

The key feature of 1-Ethyl-2-methyl-1H-indole is the indole ring system. This ring consists of a fused five-membered nitrogenous heterocycle (pyrrole) and a six-membered benzene ring. The numbering starts with the nitrogen atom as position 1. In 1-Ethyl-2-methyl-1H-indole, an ethyl group (C2H5) is attached at the first position (N-ethyl), and a methyl group (CH3) is attached at the second position of the indole ring [].

The presence of the aromatic indole ring system along with the electron-donating alkyl groups (ethyl and methyl) contributes to the overall chemical properties of the molecule [].


Chemical Reactions Analysis

Synthesis of 1-Ethyl-2-methyl-1H-indole can be achieved through various methods. One reported method involves the reaction of 2-methylindole with ethylamine under acidic conditions [].

2-Methylindole + C2H5NH2 -> 1-Ethyl-2-methyl-1H-indole ( + other products)

Specific details and reaction conditions for this synthesis can be found in the reference [].

Currently, there is no scientific research readily available on the specific mechanism of action of 1-Ethyl-2-methyl-1H-indole in biological systems.

Limited information is available on the safety hazards of 1-Ethyl-2-methyl-1H-indole. As a general precaution for handling organic compounds, it is recommended to wear gloves, safety glasses, and work in a well-ventilated fume hood.

Future Research Directions

1-Ethyl-2-methyl-1H-indole serves as a precursor for the synthesis of more complex heterocyclic indole compounds. Research efforts are focused on utilizing this compound as a building block for novel molecules with potential applications in various fields, including:

  • Medicinal Chemistry: Development of new drugs targeting specific diseases. Studies have explored the use of indole derivatives as antimycobacterial agents (against tuberculosis) and aromatase inhibitors (for hormone-dependent cancers) [].
  • Material Science: Indole-based materials are being investigated for their potential applications in organic electronics and optoelectronic devices.

XLogP3

3.1

Other CAS

40876-94-6

General Manufacturing Information

1H-Indole, 1-ethyl-2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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